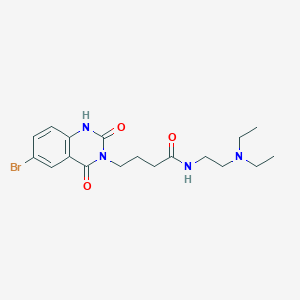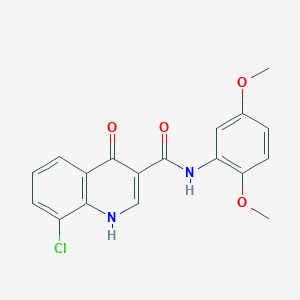
8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex reactions that introduce various functional groups to the quinoline core. For instance, derivatives similar to our compound of interest have been synthesized through methods that include condensation reactions, nucleophilic substitutions, and functional group transformations. While the specific synthesis pathway for "8-chloro-N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide" is not directly available, similar compounds have been synthesized using various analytical techniques, such as Darzens condensation and benzylic lithiation, to introduce specific substituents and achieve the desired structural complexity (Mamedov et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives reveals intricate details about their conformation, bond lengths, angles, and overall three-dimensional arrangement. Techniques like X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures. For quinoline derivatives, understanding the molecular structure is essential for predicting reactivity, chemical behavior, and interaction with biological targets. Studies on similar quinoline compounds have utilized these techniques to confirm proposed structures and investigate their stability and conformation (Abbasi et al., 2011).
Scientific Research Applications
Photolabile Protecting Groups
Compounds with hydroxyquinoline cores have been explored for their utility as photolabile protecting groups, which are useful in the controlled release of biological messengers or drugs upon exposure to light. For instance, brominated hydroxyquinoline derivatives have shown to be effective photolabile protecting groups with high sensitivity to multiphoton excitation, indicating potential applications in in vivo studies (Fedoryak & Dore, 2002).
Antimicrobial Agents
Quinoline and its derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal species, suggesting their potential as therapeutic agents in combating infectious diseases. A study on clubbed quinazolinone and thiazolidinone compounds, which are structurally related to quinolines, demonstrated significant in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Crystal Engineering
The structural versatility of quinoline derivatives allows for their use in crystal engineering, where they can form various crystalline structures based on different solvent interactions. This application is critical in the design of materials with specific optical, electronic, or mechanical properties. Research in this area has shown how different solvents can yield alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition, highlighting the significance of quinoline derivatives in materials science (Alshahateet et al., 2015).
properties
IUPAC Name |
8-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-24-10-6-7-15(25-2)14(8-10)21-18(23)12-9-20-16-11(17(12)22)4-3-5-13(16)19/h3-9H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDNINZKKGNTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)
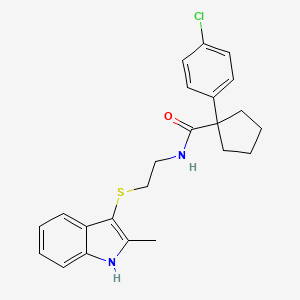
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)
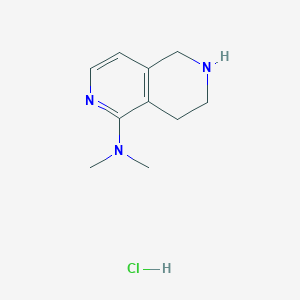


![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)
![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)

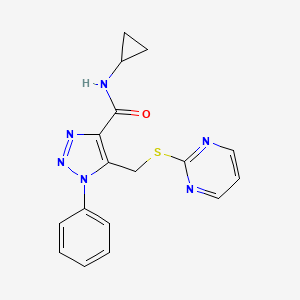
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)
